molecular formula C10H11ClO3 B145215 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal CAS No. 127268-73-9

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal

Cat. No. B145215
M. Wt: 214.64 g/mol
InChI Key: DVPGWEYDQNNDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are responsible for causing inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) have been extensively studied. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Additionally, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) in lab experiments is its high purity and yield. Additionally, it exhibits potent anti-inflammatory and anti-cancer activity, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal). One area of interest is the development of more efficient synthesis methods to reduce the cost of producing this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets for the treatment of inflammatory diseases and cancer. Finally, research is needed to investigate the potential use of this compound in combination with other drugs for improved efficacy.

Synthesis Methods

The synthesis of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium borohydride to obtain the desired compound. The synthesis method has been optimized to yield a high purity product with a yield of up to 80%.

Scientific Research Applications

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) has been studied extensively for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.

properties

CAS RN

127268-73-9

Product Name

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride

InChI

InChI=1S/C10H11ClO3/c11-9(12)5-3-6-8-4(5)1-2-7(8)14-10(6)13/h4-8H,1-3H2

InChI Key

DVPGWEYDQNNDHB-UHFFFAOYSA-N

SMILES

C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl

Canonical SMILES

C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl

synonyms

2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6balpha)- (9CI)

Origin of Product

United States

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